molecular formula C15H19N3O2S2 B12222899 Ethyl 4-(4-amino-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-yl thio)butanoate

Ethyl 4-(4-amino-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-yl thio)butanoate

Cat. No.: B12222899
M. Wt: 337.5 g/mol
InChI Key: AWCSFCYJIMDOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-amino-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-yl thio)butanoate is a complex heterocyclic compound that features a thiophene ring fused with a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-amino-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-yl thio)butanoate typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-amino-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-yl thio)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

Ethyl 4-(4-amino-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-yl thio)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4-amino-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-yl thio)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Biological Activity

Chemical Structure and Properties

Ethyl 4-(4-amino-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-yl thio)butanoate can be characterized by its unique molecular structure, which includes a cyclopenta-pyrimidine core fused with a thiophene ring. The presence of an amino group and a thioether linkage contributes to its reactivity and potential biological interactions.

Molecular Formula

  • Molecular Formula : C₁₄H₁₈N₄S
  • Molecular Weight : 286.39 g/mol

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. Research has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate the compound's potential use in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: MCF-7 Cell Line

In a controlled study:

  • Concentration Tested : 10 µM to 100 µM
  • Result : Significant reduction in cell viability was observed at concentrations above 50 µM after 48 hours of treatment.

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory properties. Preliminary research suggests that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Experimental Setup

In an experiment using LPS-stimulated RAW 264.7 macrophages:

  • Treatment : Various concentrations of the compound were administered.
  • Outcome : A dose-dependent decrease in cytokine production was noted.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Interference with Signal Transduction Pathways : The modulation of inflammatory pathways may be due to interference with NF-kB signaling.

Properties

Molecular Formula

C15H19N3O2S2

Molecular Weight

337.5 g/mol

IUPAC Name

ethyl 4-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanyl]butanoate

InChI

InChI=1S/C15H19N3O2S2/c1-2-20-11(19)7-4-8-21-15-17-13(16)12-9-5-3-6-10(9)22-14(12)18-15/h2-8H2,1H3,(H2,16,17,18)

InChI Key

AWCSFCYJIMDOLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCSC1=NC(=C2C3=C(CCC3)SC2=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.